1-(3-Iodophenyl)ethan-1-ol

Catalog No.
S8257192
CAS No.
M.F
C8H9IO
M. Wt
248.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Iodophenyl)ethan-1-ol

Product Name

1-(3-Iodophenyl)ethan-1-ol

IUPAC Name

1-(3-iodophenyl)ethanol

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

InChI

InChI=1S/C8H9IO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3

InChI Key

LYJBCPWDFZXLNE-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)I)O

Canonical SMILES

CC(C1=CC(=CC=C1)I)O

1-(3-Iodophenyl)ethan-1-ol (CAS 79917-56-9) is a bifunctional aromatic building block characterized by a highly reactive meta-iodine substituent and a secondary alcohol moiety. In industrial and pharmaceutical synthesis, this compound serves as a critical linchpin for generating structurally diverse meta-substituted architectures. The presence of the iodine atom ensures rapid and efficient participation in palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), while the secondary alcohol provides a handle for further functionalization, including esterification, etherification, or conversion into a leaving group. Its dual functionality and meta-substitution pattern make it particularly valuable for designing active pharmaceutical ingredients (APIs) and advanced materials where specific spatial geometries and high synthetic tractability are required [1].

Substituting 1-(3-Iodophenyl)ethan-1-ol with its bromo-analog, para-isomer, or ketone precursor introduces significant workflow and performance penalties. Replacing the iodo group with a bromo group (1-(3-bromophenyl)ethanol) drastically reduces the rate of oxidative addition in cross-coupling, forcing the use of elevated temperatures or expensive proprietary ligands that complicate scale-up and degrade sensitive functional groups. Utilizing the para-isomer (1-(4-iodophenyl)ethanol) alters the fundamental vector of the aromatic ring, replacing the critical 120-degree meta 'kink' with a linear 180-degree geometry, which can abolish receptor binding in APIs or cause poor solubility due to rigid crystal packing. Furthermore, attempting to use the oxidized precursor, 3-iodoacetophenone, requires an additional reduction step in the manufacturing process, increasing cycle times, generating stoichiometric waste, and introducing chemoselectivity risks if other reducible moieties are present [1].

Cross-Coupling Kinetics: Iodo vs. Bromo Reactivity

In palladium-catalyzed cross-coupling workflows, the nature of the halogen dictates the reaction conditions. 1-(3-Iodophenyl)ethan-1-ol undergoes rapid oxidative addition, typically achieving >90% conversion in standard Suzuki couplings at room temperature with low catalyst loadings (e.g., 1-2 mol% Pd). In contrast, the baseline comparator 1-(3-bromophenyl)ethan-1-ol generally requires heating to 70-80 °C and higher catalyst or specialized ligand loadings to achieve equivalent conversion rates [1].

Evidence DimensionReaction temperature and conversion rate
Target Compound Data>90% conversion at 20-25 °C
Comparator Or Baseline1-(3-bromophenyl)ethan-1-ol: Requires 70-80 °C for comparable conversion
Quantified Difference~50 °C reduction in required process temperature
ConditionsStandard Suzuki-Miyaura coupling conditions (Pd catalyst, base, aqueous/organic solvent blend)

Lower coupling temperatures prevent the degradation of heat-sensitive intermediates and reduce energy consumption during large-scale manufacturing.

Process Efficiency: Direct Functionalization vs. Ketone Precursor

For synthetic routes requiring a functionalized secondary chiral or racemic center, starting with 1-(3-Iodophenyl)ethan-1-ol eliminates the need for an initial reduction step. Using 3-iodoacetophenone as a baseline requires a borohydride or catalytic reduction, which adds a distinct unit operation, increases solvent consumption, and introduces potential chemoselectivity issues if other reducible groups are present. The pre-reduced alcohol allows immediate entry into esterification, etherification, or stereoinversion protocols [1].

Evidence DimensionNumber of synthetic steps to access the secondary alcohol intermediate
Target Compound Data0 additional steps (ready for direct functionalization)
Comparator Or Baseline3-Iodoacetophenone: 1 additional reduction step + workup
Quantified DifferenceElimination of 1 unit operation and associated yield loss (typically 5-15%)
ConditionsStandard multi-step API synthesis workflows

Reducing step count directly translates to lower raw material costs, shorter production cycle times, and higher overall process yields.

Structural Geometry: Meta- vs. Para-Substitution for Solubility

The substitution pattern on the aromatic ring profoundly impacts the physical properties of downstream products. Derivatives synthesized from 1-(3-Iodophenyl)ethan-1-ol (meta-substituted) introduce a 120-degree structural angle, which disrupts molecular symmetry and crystal packing. Compared to derivatives built from 1-(4-iodophenyl)ethan-1-ol (para-substituted), which form highly symmetric, linear (180-degree) structures that pack tightly, the meta-derivatives typically exhibit lower melting points and enhanced solubility in both organic solvents and aqueous media [1].

Evidence DimensionDownstream derivative structural angle and symmetry
Target Compound DataAsymmetric (120°), disrupting crystal lattices
Comparator Or Baseline1-(4-iodophenyl)ethan-1-ol: Symmetric (180°), promoting rigid packing
Quantified DifferenceStructural angle shift (180° to 120°) leading to predictably lower melting points
ConditionsPhysicochemical profiling of synthesized API analogs

Enhanced solubility is critical for the bioavailability of pharmaceutical compounds and simplifies liquid formulation processes.

Late-Stage Cross-Coupling in API Synthesis

Due to its high reactivity at room temperature (as established in the iodo vs. bromo comparison), 1-(3-Iodophenyl)ethan-1-ol is the ideal choice for late-stage Suzuki or Sonogashira couplings. It allows chemists to append the 1-hydroxyethylphenyl moiety to complex, temperature-sensitive core structures without risking thermal degradation [1].

Streamlined Synthesis of Chiral Ligands and Auxiliaries

Because it bypasses the need for ketone reduction, 1-(3-Iodophenyl)ethan-1-ol is perfectly suited for workflows requiring rapid access to chiral centers. It can be directly subjected to enzymatic resolution or Mitsunobu inversion to generate enantiopure (R)- or (S)-building blocks for asymmetric catalysis [2].

Design of High-Solubility Drug Candidates

Leveraging the 120-degree meta-substitution geometry, this compound is highly recommended for medicinal chemistry programs struggling with insoluble lead compounds. Substituting a para-linked building block with this meta-iodo alcohol can disrupt crystal packing and improve the aqueous solubility of the final API [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

247.96981 g/mol

Monoisotopic Mass

247.96981 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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